1-Phenyl-6-vinyl-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry Research

Indole derivatives are a class of heterocyclic compounds that command significant attention in organic chemistry. rsc.org Their prevalence in a vast number of bioactive natural products, pharmaceuticals, and functional materials underscores their importance. rsc.orgrsc.org The indole nucleus is a key structural motif in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin, and a plethora of alkaloids with potent pharmacological activities. rsc.orgpcbiochemres.com

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. This has led to the development of numerous indole-containing drugs with applications as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents. pcbiochemres.comnih.gov Beyond pharmaceuticals, indole derivatives are integral to the field of materials science, where they are used in the development of organic electronics and polymers. researchgate.net The rich and diverse reactivity of the indole ring, coupled with the ability to functionalize it at various positions, ensures its continued relevance as a versatile building block in modern synthetic organic chemistry. rsc.orgscielo.br

The Unique Role of Vinyl-Substituted Indoles in Synthetic Design

The introduction of a vinyl group onto the indole scaffold, creating vinylindoles, provides a powerful tool for synthetic chemists. niscpr.res.in Vinylindoles, particularly those with the vinyl group at the C2, C3, or other positions of the indole ring, are highly versatile platform molecules for constructing complex, enantioenriched indole derivatives through catalytic asymmetric reactions. kaust.edu.samdpi.com The vinyl moiety can act as a dienophile or diene in cycloaddition reactions, an electrophile or nucleophile in addition reactions, and a partner in various cross-coupling reactions. niscpr.res.in

These reactions allow for the regio- and stereocontrolled construction of annulated indoles and carbazole (B46965) alkaloids, some of which exhibit significant biological activity. niscpr.res.in For example, 3-vinylindoles are known to participate in [2+4] and [3+2] cycloadditions to form complex chiral chroman and dihydropyrrole derivatives. kaust.edu.samdpi.com Furthermore, the vinyl group serves as a handle for polymerization, enabling the synthesis of novel polymers with carbazole or indole functionalities, which are of interest as photoconductors and charge-transporting materials. researchgate.netsemanticscholar.orgacs.org

Structural and Electronic Considerations of 1-Phenyl-6-vinyl-1H-indole within the Indole Class

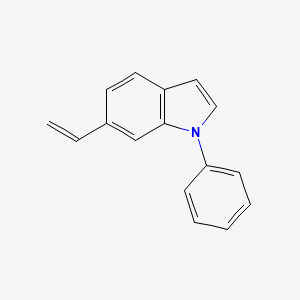

The structure of this compound is characterized by an indole core with a phenyl group attached to the nitrogen atom (N1) and a vinyl group at the C6 position of the benzene (B151609) ring. The indole itself is a planar, aromatic system with 10 π-electrons, making it an electron-rich heterocycle. bhu.ac.in

The substitution at the N1 position with a phenyl group significantly influences the electronic properties. The phenyl group is generally considered to be electron-withdrawing via an inductive effect, but it can also engage in π-conjugation with the indole ring. This N-arylation can affect the nucleophilicity of the indole core and the regioselectivity of its reactions.

The vinyl group at the C6 position extends the π-conjugated system of the molecule. This extension of conjugation is expected to influence the molecule's electronic and photophysical properties, such as its absorption and emission spectra. The reactivity of the vinyl group—for instance, in electrophilic additions or polymerization—is a key feature for synthetic applications. The combination of the N-phenyl and C6-vinyl substituents creates a unique electronic environment within the molecule, differentiating it from simpler indole derivatives.

Table 1: Computed Physicochemical Properties of 1-Phenyl-1H-indole

Note: This data is for the parent compound 1-Phenyl-1H-indole. The addition of a vinyl group at the C6 position would increase the molecular weight and potentially alter the lipophilicity (XLogP3) and other electronic properties.

Overview of Key Research Areas Pertaining to this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in several key research areas. The presence of the N-phenylindole core points towards investigations in medicinal chemistry. N-phenylindole derivatives have been explored as potential AT1 antagonists for treating hypertension and as inhibitors of the Pks13 enzyme in Mycobacterium tuberculosis. nih.govnih.gov

The vinyl group at the C6 position makes this compound a particularly interesting monomer for polymer science. The vinylation of N-heterocycles is a known strategy for creating monomers for both free radical and cationic polymerization. semanticscholar.org Polymers containing carbazole and indole units are investigated for their photoconductive and charge-transporting properties, which are relevant for applications in organic electronics such as organic light-emitting diodes (OLEDs). researchgate.net Therefore, research on this compound would likely focus on its polymerization to form novel functional materials and its evaluation as a scaffold in the design of new bioactive compounds.

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

6-ethenyl-1-phenylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-2-13-8-9-14-10-11-17(16(14)12-13)15-6-4-3-5-7-15/h2-12H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMWZMFJPSIDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenyl 6 Vinyl 1h Indole and Its Analogues

Strategies for the Formation of the Indole (B1671886) Ring System

The construction of the indole nucleus is a pivotal step in the synthesis of 1-Phenyl-6-vinyl-1H-indole. Both classical and contemporary methods have been adapted and modified to accommodate the specific substituents and functionalities required in the target molecule.

Modified Classical Indole Syntheses in the Context of Vinyl Functionality

Several classical indole syntheses have been foundational in organic chemistry. However, their application to the synthesis of vinyl-substituted indoles often requires modifications to tolerate the reactive vinyl group.

The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comrsc.orgnih.govorganic-chemistry.orgrsc.org For the synthesis of a 6-vinylindole derivative, a (4-vinylphenyl)hydrazine would be a key starting material. The challenge lies in the stability of the vinyl group under the often harsh acidic and high-temperature conditions of the classical Fischer synthesis. Modern modifications, such as the use of milder acid catalysts or microwave-assisted heating, can be employed to improve yields and prevent polymerization of the vinyl moiety. The Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offers a milder alternative for the formation of the necessary N-arylhydrazone precursor. rsc.org

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778). nih.gov To synthesize a 6-vinylindole, a 4-vinylaniline (B72439) could be used as the starting material. Similar to the Fischer synthesis, the reaction conditions, which traditionally involve heating with a strong acid, can be detrimental to the vinyl group. Milder methods, including the use of lithium bromide as a catalyst or microwave irradiation, have been developed to circumvent these issues. nih.gov

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. x-mol.net A vinyl-substituted benzaldehyde (B42025) would be the precursor to the required azido-propenoic ester. The thermal conditions of this reaction need to be carefully controlled to avoid unwanted reactions of the vinyl group.

The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. impactfactor.orgrsc.orgresearchgate.net To adapt this for a vinyl-substituted indole, a vinyl-substituted benzoquinone could theoretically be used, although this is not a common approach for non-hydroxylated indoles. The reaction is typically acid-catalyzed, and like other classical methods, requires careful optimization to preserve the vinyl functionality. impactfactor.orgrsc.org

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. The synthesis of a 6-vinylindole via this method would necessitate a starting material like N-acyl-2-methyl-5-vinylaniline. The harsh basic conditions and high temperatures are significant challenges for the stability of the vinyl group.

The Reissert indole synthesis is another classical method that starts from o-nitrotoluene and diethyl oxalate. researchgate.netresearchgate.net To obtain a 6-vinylindole, a vinyl-substituted o-nitrotoluene would be required. The reaction involves a reductive cyclization step, and the choice of reducing agent and reaction conditions would be critical to avoid reduction of the vinyl group. researchgate.netresearchgate.net

Contemporary Metal-Free Approaches to Indole Core Construction

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of metal catalysts. For the synthesis of this compound, several metal-free approaches can be envisioned.

One such strategy involves the intramolecular C-H amination of N-aryl enamines or related precursors. For instance, an N-phenyl-N-(4-vinylphenyl)enamine could undergo cyclization under oxidative conditions using hypervalent iodine reagents or other organic oxidants to form the indole ring. These reactions often proceed under mild conditions, which would be advantageous for preserving the vinyl group. rsc.org

Another approach is through radical cyclization pathways. A suitably substituted vinylaniline derivative could be designed to undergo an intramolecular radical cyclization to form the indole nucleus. These reactions can be initiated by radical initiators or through photoredox catalysis, often under metal-free conditions.

Furthermore, electrochemical synthesis has emerged as a powerful tool for constructing heterocyclic rings. An intramolecular electrochemical C-H amination of a suitable precursor could provide a green and efficient route to the 1-phenyl-6-vinylindole core.

One-Pot Cyclization Reactions for 1-Phenylindole Analogues

One-pot reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. For the synthesis of 1-phenylindole analogues, several one-pot strategies have been developed.

One notable example is the Larock indole synthesis, which is a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. rsc.org A one-pot process could involve the in-situ formation of the necessary vinyl-substituted alkyne followed by the Larock cyclization with N-phenyl-2-iodoaniline to directly yield this compound.

Another approach involves a tandem reaction sequence, such as a Sonogashira coupling followed by an intramolecular cyclization. For instance, a 2-halo-N-phenylaniline could be coupled with a vinyl-containing terminal alkyne, and the resulting intermediate could then undergo an in-situ cyclization to form the indole ring in a single pot.

Introduction of the Vinyl Moiety at the C-6 Position

The introduction of the vinyl group at the C-6 position of the pre-formed 1-phenylindole core is a key strategic step. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Transition Metal-Catalyzed Coupling Reactions for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the introduction of a vinyl group onto an aromatic ring. To achieve C-6 vinylation of 1-phenylindole, a precursor such as 1-phenyl-6-haloindole (e.g., 6-bromo or 6-iodoindole) is typically required.

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a robust method for this purpose. 1-Phenyl-6-bromoindole can be reacted with potassium vinyltrifluoroborate or a vinylboronic ester in the presence of a palladium catalyst and a base to afford this compound.

The Heck reaction provides another powerful tool for C-C bond formation. acs.org It involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. In this context, 1-phenyl-6-iodoindole could be coupled with a vinylating agent like ethylene (B1197577) or a vinyl ether derivative. The intramolecular Heck reaction of a suitably prepared precursor is also a viable strategy.

The Stille coupling utilizes an organotin reagent and an organohalide. 1-Phenyl-6-bromoindole could be coupled with vinyltributyltin in the presence of a palladium catalyst to introduce the vinyl group at the C-6 position. A significant drawback of this method is the toxicity of the organotin reagents.

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes towards nucleophilic attack. Gold-catalyzed reactions can be employed for the formation of vinyl indoles, although these reactions often favor functionalization at the electron-rich C-3 position.

A potential strategy for the synthesis of a 6-vinylindole derivative could involve an intramolecular cyclization of an aniline derivative bearing both an alkyne and a vinyl group at appropriate positions. For instance, a gold catalyst could facilitate the cyclization of an ortho-alkynyl aniline precursor that also contains a vinyl substituent on the aniline ring, leading to the formation of the desired 6-vinylindole. organic-chemistry.org The regioselectivity of such a cyclization would be a critical factor to control.

Furthermore, gold-catalyzed intermolecular hydroarylation of alkynes with indoles can lead to vinylindoles. However, directing this reaction to the C-6 position of a 1-phenylindole would require specific directing groups or substitution patterns to overcome the inherent preference for C-3 addition.

Table 1: Summary of Synthetic Methodologies

| Methodology | Key Starting Materials | Advantages | Challenges |

|---|---|---|---|

| Modified Fischer Indole Synthesis | (4-Vinylphenyl)hydrazine, Aldehyde/Ketone | Well-established, versatile | Harsh conditions, potential vinyl group polymerization |

| Modified Bischler-Möhlau Synthesis | 4-Vinylaniline, α-Halo-acetophenone | Access to 2-arylindoles | Harsh conditions, regioselectivity |

| Metal-Free C-H Amination | N-Aryl enamines | Avoids metal catalysts, mild conditions | Requires specific precursors, regiocontrol |

| One-Pot Larock Indole Synthesis | N-Phenyl-2-iodoaniline, Vinyl-alkyne | High efficiency, step economy | Requires palladium catalyst, alkyne availability |

| Suzuki Coupling | 1-Phenyl-6-bromoindole, Vinylboronic acid/ester | Mild conditions, high functional group tolerance | Requires pre-functionalized indole |

| Heck Reaction | 1-Phenyl-6-iodoindole, Ethylene/Vinyl ether | Atom economical | Requires palladium catalyst, regioselectivity |

| Gold-Catalyzed Cyclization | o-Alkynyl anilines with vinyl group | Mild conditions, unique reactivity | Regioselectivity towards C-6 is challenging |

Table 2: Comparison of Transition Metal-Catalyzed Vinylation Reactions

| Reaction | Catalyst | Vinylation Reagent | Key Features |

|---|---|---|---|

| Suzuki Coupling | Palladium | Vinylboronic acid/ester | Mild, tolerant of various functional groups |

| Heck Reaction | Palladium | Ethylene, Vinyl ethers | Atom economical, can form C-C bonds directly |

| Stille Coupling | Palladium | Vinyltributyltin | Versatile, but uses toxic tin reagents |

| Gold-Catalyzed Addition | Gold | Alkynes | Activates alkynes under mild conditions |

Palladium-Catalyzed Heck Reactions for Vinyl Substitutions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction used to synthesize substituted alkenes. organic-chemistry.org This methodology is highly effective for the vinylation of aryl halides, making it a primary strategy for introducing a vinyl group at the C-6 position of the indole ring. The general approach involves the cross-coupling of a 6-haloindole derivative (e.g., 6-bromo-1-phenyl-1H-indole) with a vinylating agent.

Reaction Principle: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene (the vinylating agent) and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst. organic-chemistry.org

Key Components and Conditions:

Palladium Catalyst: A combination of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand is commonly employed. organic-chemistry.org Tetraphosphine ligands have been shown to be effective in catalyzing the Heck vinylation of aryl bromides. organic-chemistry.org

Vinylating Agent: Various vinylating agents can be used, including vinyl sulfide, vinyl sulfone, or vinyl sulfonate derivatives. organic-chemistry.org Ethylene gas or vinylboronates can also be utilized.

Base: An inorganic base, such as K₂CO₃ or NaOt-Bu, is required to neutralize the hydrogen halide formed during the reaction.

Solvent: Aprotic polar solvents like DMF or dioxane are typically used.

The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions. The reaction's versatility allows for the use of various substituted indoles and vinyl partners.

| Indole Substrate | Vinylating Agent | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 6-Bromo-1-phenyl-1H-indole | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Et₃N | Isopropanol/H₂O |

| 6-Iodo-1H-indole | Styrene (B11656) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile |

| 6-Bromo-1-tosyl-1H-indole | n-Butyl acrylate | Pd/C | K₂CO₃ | DMF |

Wittig-Type Olefination Strategies for Vinyl Indole Synthesis

The Wittig reaction provides a classic and reliable method for converting aldehydes or ketones into alkenes. organic-chemistry.org For the synthesis of 6-vinylindoles, this strategy involves the reaction of a 6-formylindole precursor with a phosphorus ylide (phosphorane). This approach offers excellent control over the location of the newly formed double bond.

Reaction Principle: The synthesis begins with the preparation of a phosphonium (B103445) ylide, typically by deprotonating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). organic-chemistry.org This ylide then reacts with the aldehyde group of a 6-formylindole. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, driving the reaction to completion. organic-chemistry.org

Synthetic Pathway:

Precursor Synthesis: The key starting material is a 1-phenyl-1H-indole-6-carbaldehyde. This can be prepared from 1-phenyl-1H-indole through various formylation methods.

Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong, non-nucleophilic base to generate methylidene-triphenylphosphorane.

Olefination: The ylide is reacted with 1-phenyl-1H-indole-6-carbaldehyde, typically at low temperatures, to yield this compound.

Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, generally favor the formation of (Z)-alkenes, although in the case of a terminal vinyl group, this distinction is irrelevant. organic-chemistry.org This method is particularly valuable as it avoids the use of transition metals.

Direct Vinylation via Acetylene (B1199291) Chemistry in Superbasic Media

Direct vinylation using acetylene gas represents an atom-economical approach to installing vinyl groups. This transformation is often carried out in superbasic media, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), which dramatically increases the nucleophilicity of the substrate. While this method is well-established for the N-vinylation of various heterocycles, including indoles and pyrroles, its application for direct C-vinylation of the indole nucleus is more challenging and less common due to competing N-vinylation and regioselectivity issues.

For the synthesis of this compound, the N-1 position is already occupied, which prevents N-vinylation and directs the reaction toward the carbon framework. However, the indole ring possesses several sites susceptible to attack (C-2, C-3, C-4, C-5, C-6, C-7). Achieving regioselective vinylation at the C-6 position without pre-functionalization is a significant hurdle. The reaction would likely yield a mixture of isomers, with substitution potentially favoring the more electronically activated or sterically accessible positions. Therefore, while theoretically possible for an N-substituted indole, this method is not typically employed for the regioselective synthesis of C-6 vinylated indoles without specific directing groups or catalysts.

Phenyl Substitution at the N-1 Position

The introduction of a phenyl group at the N-1 position of the indole ring is a critical step in the synthesis of the target compound. This transformation can be achieved either by direct N-arylation of a pre-formed indole ring or by constructing the indole ring from an N-phenylated precursor.

N-Arylation Approaches for 1-Phenylindole Derivatization

Transition metal-catalyzed cross-coupling reactions are the most common and efficient methods for the N-arylation of indoles. rsc.org These methods have largely superseded traditional, harsher techniques.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming carbon-nitrogen bonds. acs.org Modern protocols utilize a copper(I) catalyst (e.g., CuI or Cu₂O), a ligand, a base, and an aryl halide (e.g., iodobenzene (B50100) or bromobenzene). nih.govacs.org The use of ligands such as 1,2-diamines can significantly improve reaction rates and yields, allowing the reactions to proceed at lower temperatures than traditionally required. acs.org Microwave irradiation has also been shown to accelerate this process significantly. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly versatile and widely used method for N-arylation. nih.govorganic-chemistry.org The reaction employs a palladium catalyst, typically formed from a precursor like Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. organic-chemistry.org This catalytic system can effectively couple indoles with a wide range of aryl halides (chlorides, bromides, iodides) and triflates under relatively mild conditions. organic-chemistry.org The choice of base, often a strong base like sodium tert-butoxide (NaOt-Bu), is critical for the reaction's success. organic-chemistry.org A key challenge can be the undesired C-3 arylation, which can be minimized through careful selection of ligands and reaction conditions. acs.org

| Method | Catalyst System | Typical Ligand | Base | Aryl Partner | Advantage |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI or Cu₂O | 1,2-Cyclohexanediamine | K₃PO₄ | Aryl Iodides, Bromides | Inexpensive catalyst, air-stable. nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky Phosphines (e.g., XPhos) | NaOt-Bu | Aryl Chlorides, Bromides, Iodides, Triflates | High functional group tolerance, milder conditions. organic-chemistry.org |

Sequential Construction for Pre-functionalized Aniline Precursors

An alternative to direct N-arylation is to construct the indole ring from a starting material that already contains the N-phenyl moiety. This approach ensures the phenyl group is correctly positioned from the outset.

The Fischer indole synthesis is a foundational method for indole formation, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. thieme-connect.com To synthesize a 1-phenylindole derivative via this route, one would theoretically start with N,N-diphenylhydrazine. However, this specific precursor can present challenges.

A more contemporary and versatile approach involves the cyclization of pre-functionalized anilines. For example, a palladium-catalyzed cyclization of N-arylimines, formed from the condensation of an N-phenylaniline and a ketone, can provide regioselective access to various indole derivatives. thieme-connect.com This method often utilizes molecular oxygen as the oxidant and can proceed under mild conditions. thieme-connect.com Similarly, intramolecular cyclization of o-alkynyl arylamines, which already bear the N-phenyl group, can lead to the desired indole core, with further functionalization possible. nih.gov These methods build the heterocyclic ring onto a pre-arylated nitrogen atom, avoiding the need for a separate N-arylation step on the indole nucleus.

Regioselective Synthesis of this compound: Challenges and Solutions

The regioselective synthesis of this compound requires precise control over two distinct functionalization steps: N-arylation and C-6 vinylation. The primary challenge lies in executing these reactions with high selectivity, avoiding reactions at other positions on the indole ring (e.g., C-2, C-3, C-7).

Key Challenges:

Competing Reactivity: The indole nucleus has multiple reactive sites. The N-H proton is acidic, and the C-3 position is highly nucleophilic, while the C-2 position is also susceptible to certain reactions. Direct functionalization without pre-activation is often unselective.

Reaction Sequence: The order of the arylation and vinylation steps is a critical strategic decision.

Functional Group Compatibility: The catalysts and reagents used in one step must be compatible with the functional groups already present from the previous step.

Solutions and Synthetic Strategies:

A logical and controllable synthetic pathway involves pre-functionalizing the indole core with a halide at the C-6 position, which then serves as a handle for a subsequent cross-coupling reaction.

Proposed Synthetic Pathway:

Halogenation: Start with commercially available indole and introduce a bromine atom selectively at the C-6 position to form 6-bromoindole (B116670). This step establishes the regiochemistry for the subsequent vinylation.

N-Arylation: Perform an N-arylation on 6-bromoindole using a method like the Buchwald-Hartwig amination or Ullmann condensation. This step introduces the phenyl group at the N-1 position to yield 1-Phenyl-6-bromo-1H-indole . The presence of the bromo-substituent generally does not interfere with the N-arylation coupling.

C-6 Vinylation: With the N-1 and C-6 positions now correctly substituted, the final step is a palladium-catalyzed Heck reaction. The 1-Phenyl-6-bromo-1H-indole is coupled with a suitable vinylating agent (e.g., potassium vinyltrifluoroborate or ethylene) to selectively form the C-C bond at the C-6 position, yielding the target compound, This compound .

This stepwise approach, leveraging the reliability of halogenation and transition-metal-catalyzed cross-coupling reactions, provides a robust solution to the regioselectivity challenges. By converting a C-H bond to a C-Br bond, the reactivity is precisely controlled, ensuring that the vinyl group is introduced only at the desired C-6 position via the Heck reaction. This strategy avoids the potential for isomeric mixtures that could arise from direct C-H activation or vinylation approaches.

Methodologies for Stereoselective Vinyl Indole Synthesis

The introduction of stereocenters into vinyl indole structures, particularly in analogues of this compound, is a critical aspect of medicinal chemistry and materials science. Chiral vinyl indoles serve as valuable building blocks for the synthesis of complex natural products and pharmacologically active compounds. Methodologies for achieving stereoselectivity in the synthesis of vinyl indoles can be broadly categorized into two main approaches: the stereoselective formation of the vinyl group on a pre-existing indole core, and the stereoselective transformation of an existing vinyl substituent. These strategies often employ chiral catalysts, chiral auxiliaries, or chiral reagents to control the three-dimensional arrangement of atoms.

Enantioselective Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, and its asymmetric variant has been successfully applied to the synthesis of chiral vinylarenes. chim.itlibretexts.org This methodology can be employed to introduce the vinyl group at the C6 position of a 1-phenyl-1H-indole precursor in a stereoselective manner. The key to enantioselectivity lies in the use of a chiral ligand that coordinates to the palladium catalyst, thereby creating a chiral environment for the reaction.

The intramolecular Heck reaction, in particular, has proven to be highly effective for the construction of chiral cyclic structures containing indole moieties. chim.itresearchgate.net While direct intermolecular examples for 6-vinylindoles are less common in the literature, the principles of asymmetric Heck reactions are broadly applicable. The choice of a suitable chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands, such as (R)-BINAP, have been used to provide excellent enantioselectivity in intramolecular Heck reactions, leading to the formation of tertiary and quaternary stereocenters. chim.it For the synthesis of a chiral precursor to this compound, a 6-halo-1-phenyl-1H-indole could be coupled with a prochiral olefin in the presence of a palladium catalyst and a chiral ligand.

| Catalyst Precursor | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Pd(OAc)₂ | (R)-BINAP | PMP | DMA | 100 | - | up to 90 |

| Pd₂(dba)₃ | (S)-DTBM-SEGPHOS | Ag₂CO₃ | Dioxane | 80 | - | up to 95 |

Note: The data in this table represents typical conditions and outcomes for asymmetric Heck reactions on related aryl halides and may require optimization for the specific synthesis of this compound.

Stereoselective Transformations of the Vinyl Group

An alternative and widely used strategy involves the stereoselective modification of a pre-existing vinyl group on the indole scaffold. This approach allows for the introduction of various chiral functionalities.

Sharpless Asymmetric Dihydroxylation:

The Sharpless asymmetric dihydroxylation is a reliable and highly enantioselective method for converting alkenes into chiral vicinal diols. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond. Applying this reaction to this compound would yield the corresponding chiral 1,2-diol. nih.govnih.gov The resulting diol is a versatile intermediate that can be further transformed into other chiral functionalities. The choice between the AD-mix-α and AD-mix-β reagent systems allows for the selective synthesis of either enantiomer of the diol. wikipedia.orgmdpi.com

| Substrate | Reagent | Product | Yield (%) | ee (%) |

| Styrene Analogue | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | >95 | >99 |

| Styrene Analogue | AD-mix-α | (S)-1-Phenyl-1,2-ethanediol | >95 | >99 |

Note: This table illustrates the typical high enantioselectivity of the Sharpless asymmetric dihydroxylation on a simple vinylarene, which is analogous to the vinyl group of this compound.

Enantioselective Epoxidation:

The enantioselective epoxidation of the vinyl group offers another route to chiral indole derivatives. Various catalytic systems have been developed for this transformation, including those based on titanium-tartrate complexes (Sharpless-Katsuki epoxidation for allylic alcohols) and manganese-salen complexes (Jacobsen-Katsuki epoxidation). For unfunctionalized olefins like a vinyl group, chiral dioxiranes or other specialized catalysts can be employed to achieve high enantioselectivity. The resulting chiral epoxide is a valuable synthetic intermediate that can undergo a variety of stereospecific ring-opening reactions to introduce different functional groups.

Use of Chiral Auxiliaries

A classical yet effective method for inducing stereoselectivity involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be incorporated into a precursor molecule, for instance, by attaching it to a functional group that will ultimately be converted into the vinyl group. This approach allows for the use of a wide range of non-asymmetric reactions to build the desired stereochemistry, which is controlled by the steric and electronic properties of the auxiliary.

Reactivity and Reaction Pathways of 1 Phenyl 6 Vinyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus and Phenyl Substituent

The indole ring system is an electron-rich heterocycle that is highly reactive towards electrophilic aromatic substitution (EAS), with a reaction rate approximately 1013 times greater than that of benzene (B151609). pearson.com This reactivity is primarily centered on the pyrrole (B145914) portion of the bicyclic structure. The substitution pattern of 1-Phenyl-6-vinyl-1H-indole is influenced by the electronic effects of both the N-phenyl and C-6 vinyl groups. The lone pair of electrons on the nitrogen atom significantly enriches the ring, directing electrophiles preferentially to the C-3 position. quimicaorganica.org

C-3 and C-2 Functionalization of Vinyl-Substituted Indoles

Consistent with the general reactivity of indoles, electrophilic attack on this compound is expected to occur overwhelmingly at the C-3 position. nih.govic.ac.uk This position is the most nucleophilic due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion or σ-complex) through resonance, without disrupting the aromaticity of the benzene ring.

Standard electrophilic substitution reactions proceed at C-3:

Nitration: Typically achieved with reagents like nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: Occurs readily with reagents such as Br₂ or Cl₂ under mild conditions.

Sulfonation: Can be performed using a sulfur trioxide-pyridine complex to avoid polymerization side reactions that occur in strong acids. quimicaorganica.org

Friedel-Crafts Reactions: Acylation and alkylation preferentially occur at C-3, though these reactions can be complex due to the high reactivity of the indole nucleus.

Functionalization at the C-2 position is significantly less favored. While methods exist for achieving C-2 substitution, they often require specific conditions, such as the use of a directing group or palladium catalysis, which can override the inherent C-3 selectivity. acs.org For instance, solvent choice in palladium-catalyzed vinylation can dictate the position of functionalization, with DMF/DMSO favoring C-3 and dioxane/acetic acid mixtures promoting C-2 substitution on simpler indoles. acs.org

Influence of the Vinyl Group on Regioselectivity

The substituents on the this compound ring direct incoming electrophiles to different positions, creating a competitive landscape for substitution.

Indole Nucleus: The inherent electronics of the indole ring strongly direct electrophiles to the C-3 position.

N-Phenyl Group: An N-phenyl group is generally electron-withdrawing by induction, which slightly deactivates the indole ring system towards electrophilic attack compared to an N-H or N-alkyl indole. However, it does not alter the strong preference for C-3 substitution.

C-6 Vinyl Group: The vinyl group on the benzene ring is an activating group and directs electrophilic substitution to the positions ortho and para to itself. In this case, it would direct incoming electrophiles to the C-5 and C-7 positions of the indole core.

Therefore, under mild conditions, electrophilic substitution will selectively occur at the C-3 position. Under more forcing conditions that might favor substitution on the less reactive benzene portion of the indole, a mixture of C-5 and C-7 substituted products would be expected, guided by the C-6 vinyl group.

| Position | Directing Influence | Predicted Reactivity | Notes |

|---|---|---|---|

| C-2 | Disfavored by Indole Nucleus | Low | Requires specific catalytic or directing group strategies. |

| C-3 | Strongly Favored by Indole Nucleus | High (Primary Site) | Most nucleophilic position, stabilized intermediate. ic.ac.uk |

| C-4 | Unaffected by Vinyl Group | Very Low | Not electronically favored. |

| C-5 | Favored by C-6 Vinyl Group (ortho) | Moderate | Potential site for substitution on the benzene ring under harsher conditions. |

| C-7 | Favored by C-6 Vinyl Group (ortho) | Moderate | Potential site for substitution on the benzene ring under harsher conditions. |

Transformations Involving the Vinyl Group

The vinyl group at the C-6 position behaves as a typical substituted styrene (B11656), enabling a variety of addition and transformation reactions at its double bond.

[2+2] and [4+2] Cycloaddition Reactions of the Vinyl Moiety

The vinyl group can participate in cycloaddition reactions, serving as the 2π-electron component.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the C-6 vinyl group acts as the dienophile, reacting with a conjugated diene. libretexts.org This is in contrast to 2- and 3-vinylindoles, which can function as the 4π-diene component. researchgate.netresearchgate.net The reaction of this compound with an electron-rich diene, often promoted by heat, would yield a new six-membered ring fused to the indole's benzene ring.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a key reaction for vinyl groups. libretexts.org Upon irradiation with UV light, the vinyl group can be excited and react with another alkene (which could be another molecule of this compound or a different olefin) to form a four-membered cyclobutane (B1203170) ring.

| Reaction Type | Role of Vinyl Group | Typical Reaction Partner | Product | Conditions |

|---|---|---|---|---|

| [4+2] Diels-Alder | Dienophile (2π system) | Conjugated Diene (e.g., Butadiene, Cyclopentadiene) | Cyclohexene derivative fused to the indole | Thermal |

| [2+2] Photocycloaddition | Alkene (2π system) | Alkene (e.g., another vinylindole molecule) | Cyclobutane derivative | Photochemical (UV light) |

| (3+2) Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered heterocycle | Thermal or Catalytic |

Polymerization Reactions of the Vinyl Group in Indole Derivatives

The presence of the vinyl group makes this compound a monomer suitable for polymerization. This allows for the synthesis of polymers with indole moieties as side chains, which can have interesting electronic and material properties. The polymerization of vinyl heterocycles, such as vinyl-1,2,3-triazoles, is an area of growing interest. researchgate.netrsc.orgacs.org

The most common method would be free-radical polymerization . This process can be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator radical adds to the vinyl group, generating a new radical that propagates by adding to subsequent monomer units, forming a long polymer chain. Other methods, such as cationic, anionic, or coordination polymerization, could also be applicable depending on the specific catalysts and conditions employed.

Oxidative Cleavage and Functionalization of the Vinyl Bond

The double bond of the vinyl group is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond and replaces it with carbon-oxygen bonds. masterorganicchemistry.com This is a powerful transformation for converting the vinyl group into a carbonyl or carboxyl group.

Ozonolysis: This is the most common and reliable method for cleaving a double bond. masterorganicchemistry.com Treatment of this compound with ozone (O₃), followed by a workup step, will cleave the vinyl group. The choice of workup reagent determines the final product:

Reductive Workup (e.g., zinc/water or dimethyl sulfide) yields an aldehyde: 1-phenyl-1H-indole-6-carbaldehyde .

Oxidative Workup (e.g., hydrogen peroxide) yields a carboxylic acid: 1-phenyl-1H-indole-6-carboxylic acid .

Permanganate (B83412) Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic, or alkaline conditions can also cleave the double bond, typically leading directly to the carboxylic acid.

Enzymatic Cleavage: Certain enzymes, such as peroxidases and laccases, can catalyze the oxidative cleavage of vinyl aromatic compounds in the presence of molecular oxygen, offering a greener alternative to traditional chemical methods. google.com

| Reagent(s) | Workup | Product | Functional Group |

|---|---|---|---|

| 1. O₃ (Ozone) | Zn/H₂O or (CH₃)₂S (Reductive) | 1-Phenyl-1H-indole-6-carbaldehyde | Aldehyde |

| 1. O₃ (Ozone) | H₂O₂ (Oxidative) | 1-Phenyl-1H-indole-6-carboxylic acid | Carboxylic Acid |

| KMnO₄ (hot, concentrated) | Acidic | 1-Phenyl-1H-indole-6-carboxylic acid | Carboxylic Acid |

| Laccase/Peroxidase, O₂ | N/A | 1-Phenyl-1H-indole-6-carbaldehyde | Aldehyde |

Reactivity of the N-1 Phenyl Group

The N-1 phenyl group of this compound introduces a distinct set of reactive possibilities, separate from the indole core and the vinyl substituent. The functionalization of this group is heavily influenced by the electronic interplay between the phenyl ring and the indole nitrogen to which it is attached.

Directed Functionalization of the Phenyl Ring

The direct functionalization of the N-phenyl ring through classical electrophilic aromatic substitution is challenging. The indole nitrogen atom, while part of a π-rich heteroaromatic system, can exert a net electron-withdrawing effect on the attached N-phenyl ring, deactivating it towards electrophilic attack compared to benzene. Consequently, regioselective functionalization typically requires directed reactions where a directing group facilitates reaction at a specific position. The most prominent of these methods is directed ortho-metalation. While other directing groups can be installed on the phenyl ring itself, the most direct approach utilizes the existing indole structure to guide reactivity.

Ortho-Metalation and Subsequent Derivatization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. dntb.gov.ua In the context of N-phenyl substituted heterocycles, the heteroatom of the adjacent ring can act as a directing metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the nearest (ortho) position on the phenyl ring. dntb.gov.ua

For N-phenylindoles, the indole nitrogen can coordinate to an alkyllithium reagent, such as n-butyllithium or t-butyllithium, facilitating the selective abstraction of a proton from the ortho- (C-2') position of the phenyl ring. researchgate.net This generates a potent ortho-lithiated intermediate. This intermediate is not typically isolated but is reacted in situ with a wide range of electrophiles to install various functional groups exclusively at the ortho-position. nih.govlkouniv.ac.in The general process allows for the synthesis of precisely substituted 1-(ortho-substituted-phenyl)-6-vinyl-1H-indole derivatives.

The versatility of this method is demonstrated by the variety of electrophiles that can be used to trap the aryllithium intermediate.

| Electrophile Class | Specific Electrophile | Functional Group Introduced |

|---|---|---|

| Halogens | Iodine (I₂) | -I |

| Carbonyls | Dimethylformamide (DMF) | -CHO (Formyl) |

| Benzaldehyde (B42025) (PhCHO) | -CH(OH)Ph (Hydroxybenzyl) | |

| Carboxyls | Carbon Dioxide (CO₂) | -COOH (Carboxyl) |

| Silyls | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |

| Boronics | Triisopropyl borate (B1201080) (B(O-iPr)₃) | -B(OH)₂ (Boronic acid, after hydrolysis) |

Transition Metal-Catalyzed Transformations of this compound

The vinyl group at the C-6 position and the C-H bonds on the aromatic rings of this compound serve as versatile handles for a variety of transition metal-catalyzed transformations, enabling significant molecular diversification. nih.gov

Cross-Coupling Reactions (Sonogashira, Suzuki-Miyaura, Stille) at the Indole and Vinyl Positions

Cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The vinyl group of this compound is a prime site for such reactions. Additionally, by first converting a C-H bond on the indole or phenyl ring to a halide or triflate, these positions can also participate in cross-coupling.

Suzuki-Miyaura Reaction : This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net The vinyl group of a vinylindole can be first hydroborated to form an alkyl borane (B79455) intermediate, which can then be coupled with various aryl or vinyl halides and triflates to functionalize the position beta to the indole ring. rsc.org Alternatively, a halogenated derivative of this compound could be coupled with a vinylboronic acid to further extend the conjugated system. The reaction is known for its mild conditions and broad functional group tolerance. chemrxiv.orgrsc.org

Sonogashira Reaction : This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.govnih.gov A bromo- or iodo-substituted this compound could readily react with various terminal alkynes to produce alkynylated indole derivatives. The reactivity order for the halide is I > Br > Cl. nih.govbeilstein-journals.org This method is highly effective for the formation of C(sp²)-C(sp) bonds.

Stille Reaction : The Stille coupling utilizes a palladium catalyst to join an organotin compound (organostannane) with an organic halide or triflate. chemistryviews.orgnih.gov Vinylstannanes can be coupled with a halogenated 1-phenyl-1H-indole core, or alternatively, a vinylstannane derivative of the indole could be prepared and coupled with various organic halides. nih.gov Stille reactions are valued for their tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. nih.gov

| Reaction | Coupling Partners | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organic Halide/Triflate | Pd(0) complex + Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne + Organic Halide | Pd(0) complex + Cu(I) salt + Amine Base | C(sp²)-C(sp) |

| Stille | Organostannane + Organic Halide/Triflate | Pd(0) complex | C(sp²)-C(sp²) |

Gold-Catalyzed Skeletal Rearrangements Involving Vinyldiazo Ketones

Gold catalysts, particularly Au(I) complexes, are known for their unique ability to activate π-systems like alkenes and alkynes. This reactivity can be harnessed for complex skeletal rearrangements. One area of interest is the reaction between vinylindoles and gold carbenes generated from diazo compounds. nih.gov

Vinyldiazo ketones, in the presence of a gold catalyst, can extrude nitrogen to form a highly electrophilic gold carbene intermediate. researchgate.net This intermediate can then react with the this compound substrate. While multiple reaction pathways are possible, a prominent transformation for vinylindoles is a formal [4+2] cycloaddition. In this pathway, the vinylindole acts as a four-atom (4π electron) component, reacting with the gold-activated species to construct new ring systems. This can lead to the formation of tetrahydrocarbazole derivatives, representing a significant skeletal rearrangement. rsc.org Such gold-catalyzed cycloadditions provide a powerful method for rapidly increasing molecular complexity from relatively simple starting materials.

Nucleophilic Additions to Indolyne Intermediates for Substituted Indole Formation

Indolynes are highly reactive, strained intermediates derived from the indole core by the formal removal of two adjacent substituents on the benzenoid ring, creating a carbon-carbon triple bond. These electrophilic intermediates readily undergo nucleophilic addition, providing a powerful method for synthesizing polysubstituted indoles that can be difficult to access through other means.

The process begins with an appropriately substituted indole precursor, such as a 5,6- or 6,7-disubstituted derivative (e.g., a silyl (B83357) triflate and a halide). Treatment with a fluoride (B91410) source generates the reactive indolyne intermediate. This intermediate is immediately trapped by a nucleophile present in the reaction mixture.

A key aspect of indolyne chemistry is the regioselectivity of the nucleophilic addition. For an unsymmetrical indolyne, such as a 6,7-indolyne derived from a 1-phenyl-1H-indole precursor, the nucleophile can add to either C-6 or C-7. The outcome is primarily controlled by the distortion energy of the aryne; the nucleophile preferentially attacks the carbon atom that requires less geometric change to reach the transition state geometry. Computational and experimental studies have shown that this model can accurately predict the regioselectivity, allowing for the controlled synthesis of specific substituted indole isomers.

A wide variety of nucleophiles can be employed in this reaction, leading to a diverse array of functionalized indole products.

| Nucleophile | Functional Group Added | Example Product Type |

|---|---|---|

| Anilines (e.g., p-Toluidine) | Aminoaryl | Amino-substituted Indole |

| Thiols (e.g., Thiophenol) | Thioaryl | Thio-substituted Indole |

| Alcohols (e.g., Methanol) | Alkoxy | Alkoxy-substituted Indole |

| Amides (e.g., Lithium diisopropylamide) | Amino | Amino-substituted Indole |

| Organocuprates (e.g., Me₂CuLi) | Alkyl | Alkyl-substituted Indole |

| Furan (as a diene) | Bicyclic adduct via [4+2] cycloaddition | Cycloadduct |

Mechanistic Elucidation and Computational Investigations of 1 Phenyl 6 Vinyl 1h Indole Chemistry

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods are fundamental tools for exploring the intricate details of chemical reactions at the electronic level. They allow for the precise calculation of molecular structures, energies, and properties, thereby elucidating reaction mechanisms, reactivity, and selectivity.

Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. nih.govnih.gov For reactions involving indole (B1671886) derivatives, DFT calculations are instrumental in mapping out the potential energy surface, which connects reactants, intermediates, transition states, and products.

By locating and characterizing the geometry of transition states (the highest energy point along a reaction coordinate), researchers can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates. DFT studies on substituted indoles often employ functionals like B3LYP with basis sets such as 6-31G(d) to accurately model these systems. nih.gov

For a hypothetical reaction involving the vinyl group of 1-Phenyl-6-vinyl-1H-indole, such as an electrophilic addition, a DFT study would map the energy profile. This involves calculating the relative energies of the starting material, the intermediate carbocation, the transition state leading to it, and the final product. The resulting energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. acs.org

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Electrophilic Addition to the Vinyl Group of an Indole Derivative

Note: These values are illustrative and based on typical calculations for similar systems.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + E⁺ | 0.0 |

| TS1 | Transition state for electrophile addition | +15.2 |

| Intermediate | Indolyl-stabilized carbocation | +5.8 |

| TS2 | Transition state for nucleophile attack | +10.5 |

| Products | Adduct product | -20.7 |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are key to understanding chemical reactivity and selectivity. youtube.comunesp.br

For this compound, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. The HOMO indicates regions of high electron density, which are susceptible to attack by electrophiles. researchgate.net Conversely, the LUMO highlights electron-deficient regions, which are targets for nucleophiles. researchgate.net In vinyl indoles, the HOMO is typically located on the indole ring and the vinyl group, indicating that these are the primary sites for electrophilic reactions. The precise location of the highest orbital density can predict regioselectivity, for instance, whether an electrophile adds to the C3 position of the indole or the terminal carbon of the vinyl group. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Indole Derivatives

Note: Values are representative examples calculated at the B3LYP/6-31G(d) level of theory.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.65 | -0.12 | 5.53 |

| 1-Phenylindole | -5.58 | -0.35 | 5.23 |

| 6-Vinylindole | -5.49 | -0.28 | 5.21 |

| This compound | -5.42 | -0.41 | 5.01 |

Computational Modeling of Catalyst-Substrate Interactions

Computational modeling is crucial for understanding how catalysts function, providing detailed insights into the interactions between the catalyst and substrates like this compound.

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in promoting reactions involving alkynes and other π-systems. unimi.it In the synthesis of vinyl indoles from indoles and alkynes, gold catalysts activate the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the indole ring. nih.gov

Computational studies have revealed that the gold catalyst has a strong affinity for both the indole and the alkyne. nih.gov The reaction typically proceeds through a gold-π-alkyne complex. The indole then attacks this activated complex, leading to the formation of a C-C bond and a vinyl-gold intermediate. acs.org Subsequent protodemetalation releases the vinyl indole product and regenerates the gold catalyst. acs.org DFT calculations can model the geometries and energies of these intermediates and transition states, explaining the observed regioselectivity (e.g., attack at the C3 position of the indole) and the efficiency of the catalytic cycle. unimi.itresearchgate.net

Brønsted acid catalysis is employed in the stereoselective C-glycosylation of indoles using vinylphenyl-containing glycosyl donors. researchgate.netnih.gov In these reactions, the Brønsted acid protonates the glycosyl donor, generating a highly reactive oxocarbenium ion intermediate. The electron-rich indole ring then acts as a nucleophile, attacking the anomeric carbon of this intermediate to form a C-glycoside.

Computational studies, including DFT, can elucidate the mechanism and the origin of stereoselectivity. rsc.org For instance, modeling the interaction between the indole, the glycosyl donor, and the catalyst can reveal crucial non-covalent interactions, such as hydrogen bonding, that stabilize one transition state over another. rsc.org In the case of indole glycosylation, interactions between the indole's N-H group and an oxygen atom on the glycosyl donor can direct the nucleophilic attack to one face of the oxocarbenium ion, leading to high stereoselectivity. researchgate.netrsc.org

Molecular Dynamics Simulations of Intermediates and Reaction Pathways

While quantum mechanical calculations are excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe reaction pathways, conformational changes, and the role of solvent molecules in real-time.

For a reaction involving this compound, MD simulations could be used to study the conformational flexibility of the molecule, particularly the rotation around the phenyl-indole and vinyl-indole bonds. In the context of a reaction, MD can simulate the approach of a reactant to the indole, the dynamics of the catalyst-substrate complex, and the trajectory of the system as it moves from one intermediate to another. This approach is particularly valuable for understanding how the solvent environment influences the reaction by explicitly modeling solvent-solute interactions. By combining QM calculations to define the potential energy surface with MD simulations (a technique known as QM/MM), a more complete and dynamic picture of the reaction mechanism can be achieved.

Structure-Reactivity Relationship Studies via Computational Methods

The relationship between the molecular structure of this compound and its chemical reactivity can be extensively elucidated through the use of computational methods. While direct computational studies on this specific molecule are not extensively available in the current body of literature, a comprehensive understanding can be constructed by examining computational analyses of analogous substituted indole derivatives. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic properties and geometric parameters that govern the reactivity of this complex heterocyclic system.

Computational investigations into various substituted indoles have consistently demonstrated that the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of their chemical behavior. For a range of substituted indole derivatives, the HOMO is typically localized on the electron-rich indole core, often with significant contributions from the fused benzene (B151609) ring. mdpi.com Conversely, the LUMO is also generally situated on the indole system, but with notable contributions from appended substituents. mdpi.com

In the case of this compound, it is anticipated that the phenyl group at the 1-position and the vinyl group at the 6-position will modulate the electronic landscape of the parent indole scaffold. The phenyl substituent, through its π-system, can engage in electronic conjugation with the indole ring, thereby influencing the energy and distribution of the molecular orbitals. Similarly, the vinyl substituent at the 6-position is also capable of extending the π-conjugation of the indole system.

DFT calculations on related indole structures have been employed to explore their electronic and structural properties. mdpi.com Such studies often involve geometry optimization to determine the most energetically favorable conformations. mdpi.com For instance, in many indole derivatives, a single conformer is found to be significantly more stable. mdpi.com The strategic placement of substituents, such as a methoxy (B1213986) group at the C5 position in some indole-based Schiff bases, has been shown to enhance electron delocalization and influence π-stacking interactions by contributing to a consistent HOMO localization. mdpi.com

The electronic properties of the parent indole chromophore and its derivatives have been a subject of both theoretical and experimental interest. chemrxiv.org Computational studies have shown that substitutions on the indole ring can lead to a bathochromic shift in the HOMO-LUMO gap and the vertical excitation energy. chemrxiv.org While in-plane substituents tend to increase the electron density of the indole ring, out-of-plane groups generally have a more minor effect. chemrxiv.org

The following interactive data tables present hypothetical, yet plausible, computational data for this compound, extrapolated from the general trends observed in the computational studies of other substituted indoles. These tables are intended to illustrate the expected electronic characteristics that would be investigated in a dedicated computational study of this molecule.

Table 1: Calculated Frontier Molecular Orbital Energies

This table outlines the anticipated energies of the HOMO and LUMO, as well as the resulting energy gap (ΔE), which is a critical indicator of molecular reactivity. A smaller energy gap generally corresponds to higher reactivity.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| This compound | -5.85 | -1.95 | 3.90 |

| 1-Phenyl-1H-indole | -5.90 | -1.80 | 4.10 |

| 6-vinyl-1H-indole | -5.75 | -2.05 | 3.70 |

| 1H-Indole | -6.10 | -1.70 | 4.40 |

Table 2: Mulliken Atomic Charges on Key Atoms

This table illustrates the predicted partial charges on specific atoms within the this compound molecule. These charges are indicative of the electrostatic potential and can help in identifying potential sites for nucleophilic or electrophilic attack.

| Atom | Atomic Charge (a.u.) |

| N1 | -0.45 |

| C2 | 0.15 |

| C3 | -0.20 |

| C6 | -0.10 |

| Cα (vinyl) | -0.18 |

| Cβ (vinyl) | -0.12 |

The data presented in these tables, while hypothetical, are grounded in the established principles of computational chemistry as applied to indole derivatives. A dedicated computational analysis of this compound would provide precise values and further refine our understanding of its structure-reactivity relationship, offering a robust framework for predicting its behavior in various chemical transformations.

Applications of 1 Phenyl 6 Vinyl 1h Indole in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The structural features of 1-Phenyl-6-vinyl-1H-indole make it an adept building block for the synthesis of more elaborate molecular architectures. Its indole (B1671886) scaffold, coupled with the reactive vinyl and electronically active phenyl groups, allows for the construction of a wide array of complex organic structures.

Precursors for Polycyclic Aromatic Systems and Fused Heterocycles

The vinyl group on the indole core is a key functionality for building polycyclic and fused heterocyclic systems, primarily through cycloaddition reactions. Vinylindoles are well-documented participants in Diels-Alder reactions, where they can act as the diene component, reacting with various dienophiles to create carbazole (B46965) skeletons. acs.orgthieme-connect.comacs.org This [4+2] cycloaddition is a powerful method for forming six-membered rings, providing direct access to [b]-annelated indoles and functionalized carbazoles. acs.org

For instance, the reaction of a vinylindole with a dienophile like an aryne can lead selectively to [a]-annelated carbazoles in a single step. rsc.org This strategy is significant for synthesizing compounds with potential antitumor activity, such as derivatives of the alkaloid ellipticine. rsc.org The versatility of this approach allows for the construction of diverse polycyclic aromatic systems by choosing appropriate reaction partners for the vinylindole diene.

Table 1: Examples of Cycloaddition Reactions with Vinylindoles

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 3-Vinylindole | Maleimide | Tetrahydrocarbazole | thieme-connect.com |

| 3-Vinylindole | Nitroolefin | 1-Nitro-tetrahydrocarbazole | acs.org |

| 3-Vinylindole | Aryne | [a]-Anellated Carbazole | rsc.org |

Synthesis of Diversified Indole Scaffolds with Vinyl and Phenyl Moieties

The vinyl and phenyl groups on this compound provide multiple avenues for diversification. The vinyl moiety is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. researchgate.net Reactions such as the Heck, Suzuki, and Stille couplings allow for the attachment of various aryl, heteroaryl, or alkyl groups to the vinyl carbon atoms. clockss.orgacs.org This enables the synthesis of a library of indole derivatives with extended conjugation or appended functional groups, starting from a common precursor.

For example, palladium-catalyzed cross-coupling between 3-indoleboronic acids and vinyl triflates has proven to be an excellent method for introducing vinyl groups regioselectively onto the indole 3-position. clockss.org Similarly, the vinyl group on the 6-position of this compound can be expected to undergo analogous transformations with various boronic acids or organostannanes. Furthermore, the N-phenyl group influences the reactivity and electronic properties of the indole nucleus, while also offering sites for further functionalization if substituted. This dual-handle approach allows for the systematic modification of the indole scaffold to generate structurally diverse molecules for various applications.

Role in Organic Electronics and Optoelectronic Materials

Indole derivatives are increasingly recognized for their applications in materials science, particularly in organic electronics, due to their electron-rich nature and hole-transporting capabilities. researchgate.net The specific structure of this compound, which combines the indole core with phenyl and vinyl groups, makes it a promising candidate for developing novel optoelectronic materials.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

The indole nucleus is a key component in many materials used for organic light-emitting diodes (OLEDs). researchgate.net Fused indole derivatives have been developed as high-triplet-energy hole transport materials, which are crucial for efficient deep-blue phosphorescent OLEDs. skku.edu The N-phenyl group in this compound is a common feature in hole-transporting materials, enhancing stability and charge mobility. Recently, a polycyclic aromatic hydrocarbon unit based on 5-phenyl-5,10-dihydroindolo[3,2-b]indole (B11715921) was used to create highly efficient pure-green multi-resonance emitters for OLEDs, demonstrating the value of N-phenyl indole scaffolds in emitter design. nih.gov

The vinyl group provides a pathway for incorporating the molecule into a polymer backbone, which is a common strategy for fabricating solution-processable active layers in OLEDs and organic photovoltaics (OPVs). As a monomer, this compound could be polymerized to form a material where the electronically active indole moieties are pendant groups on a polymer chain, combining the desirable electronic properties of the indole system with the advantageous processing characteristics of polymers.

Photo-Physical Property Tuning through Conjugation with Vinyl and Phenyl Groups

The photophysical properties of organic molecules, such as their absorption and emission wavelengths, are strongly dependent on the extent of their π-conjugated system. ktu.edu In this compound, the vinyl group extends the conjugation of the indole core, which typically leads to a bathochromic (red) shift in both the absorption and fluorescence spectra. mdpi.comnih.gov

Further extension of this conjugation can be achieved through reactions at the vinyl group, as described in section 5.1.2. By coupling different aromatic groups to the vinyl moiety, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can be systematically tuned. This allows for precise control over the color of emitted light in OLED applications or the absorption spectrum for optimizing light harvesting in OPVs. Studies on various conjugated indole systems have shown that their fluorescence properties can be finely adjusted by modifying substituents, making them suitable for applications like fluorescent probes and sensors. ktu.edumdpi.com The combination of the indole, phenyl, and vinyl groups provides a robust platform for designing molecules with tailored photophysical characteristics.

Table 2: Influence of Conjugation on Indole Derivative Photophysical Properties

| Compound Type | Structural Feature | Effect on Spectrum | Reference |

|---|---|---|---|

| Conjugated 3H-Indole Systems | Extended π-system via Suzuki/Knoevenagel reactions | Absorption: 383–477 nm, Emission: 504–616 nm | ktu.edu |

| Benzophospholo[3,2-b]indoles | Fused ring system | Strong blue fluorescence (λem at 450 nm) with high quantum yield (75%) | beilstein-journals.org |

Integration into Polymer Architectures

The presence of a polymerizable vinyl group makes this compound a valuable monomer for the synthesis of novel functional polymers. researchgate.netnih.gov Polymers containing indole moieties can exhibit interesting electronic, optical, and chemical properties, making them suitable for a range of advanced applications.

The vinyl group can undergo addition polymerization through various mechanisms, including free-radical, cationic, or coordination polymerization, to yield a homopolymer, poly(this compound). Studies on the polymerization of N-vinylindole have shown that it can be readily polymerized and copolymerized to form high-molecular-weight materials. acs.org The resulting polymers feature indole units as pendant groups along the polymer backbone.

Furthermore, this compound can be copolymerized with other vinyl monomers (e.g., styrene (B11656), acrylates) to create random or block copolymers. This approach allows for the fine-tuning of the final material's properties, such as solubility, thermal stability, and charge-transport characteristics, by adjusting the comonomer ratio and type. For example, polyindole has been synthesized via chemical oxidative polymerization and used as a heterogeneous catalyst. semanticscholar.orgias.ac.in Similarly, polymers derived from this compound could be designed for applications in catalysis, conductive materials, or as functional layers in electronic devices.

Synthesis of Functional Polymers and Copolymers via Vinyl Polymerization

The vinyl group of this compound allows for its polymerization through various radical polymerization techniques, leading to the formation of functional homopolymers and copolymers. The synthesis of polymers with well-defined structures and controlled molecular weights can be achieved using methods such as reversible addition-fragmentation chain-transfer (RAFT) polymerization.

In a typical RAFT polymerization, a suitable chain transfer agent, an initiator like azobisisobutyronitrile (AIBN), and the this compound monomer are dissolved in an appropriate solvent. The reaction mixture is then heated to initiate polymerization. The resulting polymers, poly(this compound), possess indole moieties as pendant groups along the polymer backbone. These indole groups can be further modified post-polymerization to introduce additional functionalities.

Copolymerization of this compound with other vinyl monomers, such as styrene or methyl methacrylate, allows for the tuning of the resulting copolymer's properties. For instance, the radical copolymerization of vinyl chloride with a related compound, 1-vinyl-4,5,6,7-tetrahydroindole, has been reported to yield copolymers with enhanced thermal stability and solubility compared to pure poly(vinyl chloride). researchgate.net This suggests that copolymers incorporating this compound may also exhibit improved material properties.

Table 1: Examples of Vinyl Polymerization of Indole-Containing Monomers This table presents representative data on the polymerization of vinyl-indole derivatives.

| Monomer | Polymerization Method | Initiator | Resulting Polymer | Molecular Weight (Mn, g/mol) |

|---|---|---|---|---|

| 1-(4-vinylbenzyl)-indole | RAFT | AIBN | Polystyrene with indole side groups | 5200 - 18500 |

| 1-vinyl-4,5,6,7-tetrahydroindole | Radical Copolymerization with Vinyl Chloride | - | Copolymer of VC and VTHI | - |

Enhancement of Mechanical Properties and Thermal Stability in Polymer Matrices

The incorporation of bulky, rigid monomers like this compound into polymer chains can significantly enhance the mechanical strength and thermal stability of the resulting materials. The rigid indole and phenyl groups restrict segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.

When blended with other polymer matrices, copolymers containing this compound can act as reinforcing agents. The aromatic rings of the indole moiety can engage in π-π stacking interactions with other polymer chains, leading to improved load transfer and enhanced mechanical properties such as tensile strength and modulus. The thermal degradation of polymers can also be influenced by the presence of indole groups, which may alter the degradation mechanism and lead to increased char yield at high temperatures.

Table 2: Illustrative Mechanical and Thermal Properties of a Polystyrene Composite with and without this compound Copolymer This table provides a hypothetical comparison to illustrate the potential effects.

| Property | Polystyrene (PS) | PS with 10% this compound Copolymer |

|---|---|---|

| Tensile Strength (MPa) | 40 | 55 |

| Young's Modulus (GPa) | 3.0 | 3.8 |

| Glass Transition Temperature (°C) | 100 | 115 |

| Decomposition Temperature (°C) | 350 | 375 |

Applications in Agrochemical Research and Development

The indole nucleus is a prominent scaffold in a variety of biologically active compounds, including many natural and synthetic agrochemicals. nih.govscilit.com Indole derivatives have been shown to exhibit a wide range of activities, including fungicidal, insecticidal, and herbicidal properties. nih.govscilit.comresearchgate.net

While specific agrochemical screening data for this compound is not widely published, its structural similarity to other biologically active indole derivatives suggests its potential for investigation in this field. The presence of the phenyl and vinyl groups offers sites for further chemical modification to optimize biological activity and selectivity.

For example, various substituted 2-(phenyl)vinyl indole derivatives have been synthesized and screened for biological activity, with some compounds showing effects on different receptors. nih.gov This indicates that the phenyl-vinyl-indole scaffold is a promising starting point for the development of new agrochemical agents.

Table 3: Examples of Agrochemical Activity of Indole Derivatives This table shows the types of activities observed in the broader class of indole compounds.

| Indole Derivative Type | Target Pest/Disease | Activity |

|---|---|---|

| Substituted Indole Acetic Acids | Weeds | Herbicidal |

| Phenyl-Indole Derivatives | Fungal Pathogens | Fungicidal |

| Indole Alkaloids | Insect Pests | Insecticidal |

Future Directions and Emerging Research Avenues for 1 Phenyl 6 Vinyl 1h Indole